molecular formula C27H22N4O3 B4008487 N-(2,3-di-2-furyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide

N-(2,3-di-2-furyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide

Cat. No. B4008487
M. Wt: 450.5 g/mol
InChI Key: NXSHBISDQOIOHU-UHFFFAOYSA-N
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Description

N-(2,3-di-2-furyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide is a compound that belongs to a class of nitrogen-embedded heterocyclic compounds known for their versatile pharmacological applications. The interest in such compounds stems from their potential in various therapeutic areas due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under the conditions of the Michael reaction, leading to the formation of N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. Additionally, alkylation processes further modify these products to synthesize various derivatives (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

Molecular structure characterization techniques, including 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, have been employed to elucidate the structural properties of these compounds. Computational studies further complement the understanding of their electronic and structural properties, highlighting their ionic nature and reactivity (Faizi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, with transformations leading to various heterocyclic systems. Acid-catalyzed transformations, for instance, have been investigated for their efficiency in synthesizing novel fused heterocyclic systems through furan ring opening and recyclization processes (Stroganova, Vasilin, & Krapivin, 2016).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under various conditions. Polymorphic modifications and their impact on diuretic properties have been studied to explore their potential medical applications (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to the application and functionalization of these compounds. Copper-catalyzed tandem reactions, for instance, have been employed for the synthesis of pyrrolo[3,2-c]quinolin-4-ones, showcasing the synthetic versatility and potential application of these compounds in medicinal chemistry (Zhou et al., 2011).

Scientific Research Applications

Synthesis and Antibacterial Activity

A study highlights the design and synthesis of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized through a molecular hybridization approach. These compounds demonstrate significant in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, showcasing the potential of such compounds in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Antitubercular Evaluation

Another research effort details the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, demonstrating potent antitubercular activity against Mycobacterium tuberculosis. The study underscores the chemical diversity and biological efficacy of such compounds, highlighting their potential as antitubercular agents (S. Kantevari et al., 2011).

Diuretic Properties and Polymorphism

Research on the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals strong diuretic properties, suggesting its application as a new hypertension remedy. The study provides insights into the crystallographic differences between polymorphic forms, which could influence the compound's biological activity and solubility (S. Shishkina et al., 2018).

Coordination Chemistry for Targeted Delivery

A synthetic effort led to the creation of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines. These compounds, with their potential to form coordinate bonds with metal ions, are explored for targeted delivery of therapeutic agents such as nitric oxide to biological sites, demonstrating the compound's versatility in coordination chemistry for medicinal applications (Yi-Qiu Yang et al., 2017).

properties

IUPAC Name

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c32-27(31-13-12-19(17-31)18-6-2-1-3-7-18)28-20-10-11-21-22(16-20)30-26(24-9-5-15-34-24)25(29-21)23-8-4-14-33-23/h1-11,14-16,19H,12-13,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHBISDQOIOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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